molecular formula C20H24O3 B586467 Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione CAS No. 184972-12-1

Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione

Cat. No.: B586467
CAS No.: 184972-12-1
M. Wt: 312.409
InChI Key: GFNJDRLFFJDJAC-YCNUYBHRSA-N
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Description

Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione is a spirocyclic compound characterized by a unique structure where an oxirane ring is fused to an androsta-1,4-diene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of androsta-1,4-diene derivatives with epoxidizing agents under controlled conditions to form the oxirane ring . The reaction conditions often include the use of catalysts such as m-chloroperbenzoic acid (m-CPBA) or other peracids, which facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production of spirocyclic compounds often involves optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃), primary amines, or thiols can be used under basic or acidic conditions to facilitate ring opening.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione involves its interaction with specific molecular targets and pathways. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological processes .

Biological Activity

Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione is a steroid compound with potential biological activity, particularly in the realm of cancer research and steroid biochemistry. Its unique structural features provide a basis for various biological interactions, making it a subject of interest in pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24OC_{20}H_{24}O. The compound features a spirocyclic structure that contributes to its biological properties. Understanding its chemical characteristics is essential for elucidating its mechanism of action.

1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown promising results in inhibiting the growth of hormone-dependent cancer cells.

  • Case Study : A study focusing on steroid derivatives demonstrated that certain modifications led to enhanced cytotoxicity against prostate cancer cell lines (LNCaP and PC-3) and breast cancer cells (T47-D) with IC50 values ranging from 1.33 µM to 10.20 µM . This suggests that this compound could exhibit similar or enhanced effects.

2. Biotransformation Studies

The compound can undergo biotransformation via microbial action. For example, the filamentous fungus Aspergillus brasiliensis has been shown to transform androsta-1,4-diene-3,17-dione into several hydroxylated metabolites. These transformations are critical as they can yield products with enhanced biological activity or novel therapeutic applications.

Transformation ProductDescription
17β-hydroxyandrost-1,4-dien-3-oneReduced product formed by the reduction of ketone
11α-hydroxyandrost-1,4-diene-3,17-dioneHydroxylated metabolite with potential antiosteoporotic properties
12β-hydroxyandrost-1,4-diene-3,17-dioneAnother hydroxylated derivative with distinct biological effects

These metabolites were characterized using various spectroscopic techniques such as NMR and mass spectrometry .

The biological activity of this compound may be attributed to its interaction with steroid receptors and enzymes involved in steroid metabolism. The spirocyclic structure may enhance binding affinity to these targets compared to traditional steroids.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological efficacy of steroid compounds. The incorporation of functional groups can lead to improved receptor binding and bioavailability:

  • Molecular Docking Studies : In silico studies have been performed to predict the binding affinity of steroid derivatives to various steroid receptors and enzymes . These studies indicate that modifications in side chains can significantly impact the biological activity.

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNJDRLFFJDJAC-YCNUYBHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC4(CO4)C5=CC(=O)C=C[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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